molecular formula C8H12O3 B2848544 Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate CAS No. 78685-51-5

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Cat. No.: B2848544
CAS No.: 78685-51-5
M. Wt: 156.181
InChI Key: GYEUKBYFWMJNSM-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate is an organic compound with the molecular formula C8H12O3. It is a colorless to yellow liquid that is primarily used in organic synthesis. This compound is known for its unique cyclobutane ring structure, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate can be synthesized through the reaction of cyclobutanecarboxylic acid with methanol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate esterification. The general reaction is as follows:

Cyclobutanecarboxylic acid+MethanolMethyl 2,2-dimethyl-3-oxocyclobutanecarboxylate+Water\text{Cyclobutanecarboxylic acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Cyclobutanecarboxylic acid+Methanol→Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2,2-dimethyl-3-oxocyclobutanecarboxylic acid.

    Reduction: Formation of 2,2-dimethyl-3-hydroxycyclobutanecarboxylate.

    Substitution: Formation of various substituted cyclobutanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The cyclobutane ring structure may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 3-oxocyclobutanecarboxylate: Similar structure but lacks the 2,2-dimethyl substitution.

    Cyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester: Another name for methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate.

Uniqueness: this compound is unique due to its 2,2-dimethyl substitution, which imparts steric hindrance and affects its reactivity and stability. This makes it a valuable compound in synthetic chemistry for creating sterically hindered molecules.

Properties

IUPAC Name

methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEUKBYFWMJNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78685-51-5
Record name methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The suspension of methyl acrylate (1.3 equiv.), 1-chloro-N,N,2-trimethylprop-1-en-1-amine (1.0 equiv.), and zinc trifluoromethanesulfonate (0.25 equiv.) was stirred to blend its contents for 15 min at room temperature under N2. Then the mixture was sonicated (100 W) at 36-39° C. for 24 h. A mixture of THF:H2O=10:1 was added to the mixture and sonicated. The mixture was concentrated and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was evaporated under reduced pressure and the residue was purified by silica gel chromatography (petroleum ether; petroleum ether:ethyl acetate=50:1, 10:1) to afford the title compound methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (29% yield) as a light yellow oil. 1H NMR (400 MHz, CDCl3) δ (ppm) 3.73 (s, 3H), 3.51 (dd, J=7.6 Hz, 18.4 Hz, 1H), 3.07 (q, J=9.2 Hz, 18 Hz 1H), 2.94 (t, J=7.2 Hz, 8.8 Hz, 1H), 1.29 (s, 3H), 1.09 (s, 3H).
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